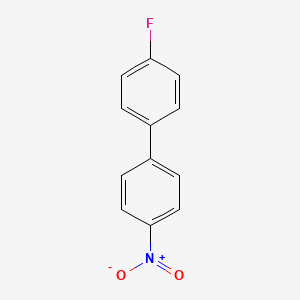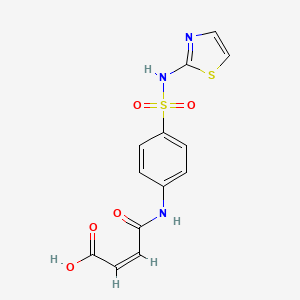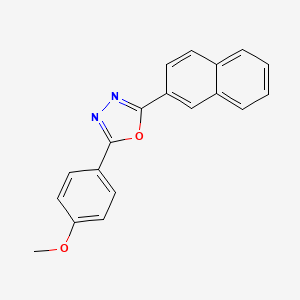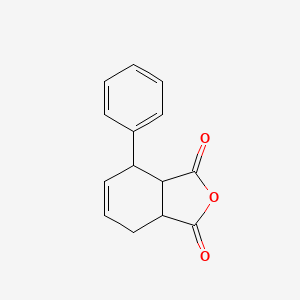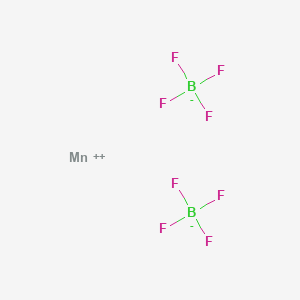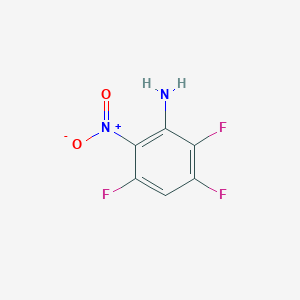
2,3,5-Trifluoro-6-nitroaniline
Overview
Description
2,3,5-Trifluoro-6-nitroaniline (TFNA) is an aromatic nitro compound that has been used as a reagent in various laboratory experiments. It is a colorless, crystalline solid that is soluble in water, ethanol, and acetone. TFNA has been used in a variety of scientific research applications, including the synthesis of organic compounds and the study of biochemical and physiological effects.
Scientific Research Applications
Mass Spectrometry Analysis
2,3,5-Trifluoro-6-nitroaniline has been studied in the context of mass spectrometry. Gierczyk et al. (2006) found that its fragmentation patterns in electrospray ionization mass spectrometry can differentiate isomers, especially when 'in-source' fragmentation is induced. This is particularly useful in identifying and distinguishing among different fluoronitroaniline isomers (Gierczyk, Grajewski, & Zalas, 2006).
Synthesis of Nitroaniline Derivatives
Research by Hudlicky and Bell (1974) highlights the reactivity of this compound with nitrous acid, leading to the formation of various diazo-oxides. These reactions are significant for synthesizing related fluorinated aromatic compounds, contributing to the field of organic chemistry and materials science (Hudlicky & Bell, 1974).
Non-Linear Optical Properties
Yanes et al. (1997) discussed the use of derivatives of nitroanilines, including this compound, for their non-linear optical properties. Such materials are of interest for applications in optoelectronics and photonics (Yanes, Torres, López-Rodríguez, Núñez, & Brito, 1997).
Hydrogen Bonding and Crystal Structure
Glidewell et al. (2002) studied 2-trifluoromethyl-4-nitroaniline, a compound closely related to this compound, focusing on its hydrogen bonding and crystal structure. This research is crucial for understanding the molecular properties and interactions of such compounds (Glidewell, Low, McWilliam, Skakle, & Wardell, 2002).
Vibrational and Electronic Properties
Yildirim (2019) conducted a study on the structural, vibrational, and electronic properties of 2-trifluoromethyl-4-nitroaniline, analyzing it through experimental and computational methods. This research contributes to a deeper understanding of the molecular characteristics of similar nitroaniline compounds (Yildirim, 2019).
Biochemical Analysis
Biochemical Properties
2,3,5-Trifluoro-6-nitroaniline plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group can participate in redox reactions, while the trifluoromethyl groups can influence the compound’s reactivity and binding affinity. Specific interactions with enzymes such as cytochrome P450 and glutathione S-transferase have been observed, where this compound acts as a substrate or inhibitor, affecting the enzyme’s activity and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to alterations in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For example, this compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of target proteins. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a certain dosage level triggers significant changes in physiological and biochemical parameters. Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo biotransformation by enzymes such as cytochrome P450, leading to the formation of metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolic pathways are complex and can vary depending on the biological system and experimental conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound can be transported across cell membranes via passive diffusion and active transport mechanisms. Its distribution within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be found in the nucleus, where it can interact with nuclear proteins and affect gene expression .
Properties
IUPAC Name |
2,3,5-trifluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQVOARSGADABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278836 | |
| Record name | 2,3,5-trifluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-62-3 | |
| Record name | 5415-62-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5-trifluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

